1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-4-14-6-8-15(9-7-14)21-19(25)18-13(3)24(23-22-18)16-10-5-12(2)17(20)11-16/h5-11H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGYDMQIVXEHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 899760-53-3) is a synthetic compound belonging to the class of 1,2,3-triazoles, which are characterized by their five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 370.84 g/mol. Its structure includes various functional groups that influence its pharmacological properties. The presence of a chloro group and ethylphenyl moiety may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN4O |
| Molecular Weight | 370.84 g/mol |
| CAS Number | 899760-53-3 |
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. In studies involving similar triazole derivatives, notable inhibition was observed against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with microbial cell wall synthesis or function.
For instance, a related study demonstrated that triazole derivatives showed moderate to strong activity against these pathogens, suggesting that the structural characteristics of triazoles contribute to their effectiveness in antimicrobial applications .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In particular, compounds similar to 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising results in inhibiting cancer cell proliferation. For example, studies reported IC50 values in the micromolar range for various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) when treated with triazole derivatives .
The mechanism of action is believed to involve the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis. In one study, compounds exhibited IC50 values ranging from 1.1 µM to 2.6 µM against different cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
Case Study: Antimicrobial Evaluation
In a comparative study involving several triazole derivatives:
- Compound A : Exhibited strong activity against S. aureus with an MIC of 8 µg/mL.
- Compound B : Showed moderate activity against E. coli with an MIC of 16 µg/mL.
- 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide : Demonstrated promising antimicrobial effects warranting further investigation.
Research Findings on Anticancer Activity
A recent study synthesized various triazole derivatives and evaluated their anticancer properties:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 1.1 |
| Compound 2 | HCT-116 | 2.6 |
| Compound 3 | HepG2 | 1.4 |
| Target Compound | Various | To be determined |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among triazole carboxamides include:
- Substituents on the triazole ring : Chloro, methyl, or aryl groups at the 1- and 5-positions.
- Amide nitrogen substituents : Aryl groups with varying electronic and steric properties (e.g., 4-ethylphenyl, 2-methylphenyl, or heteroaromatic groups).
Table 1: Structural and Molecular Comparisons
Key Observations :
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
Key Observations :
- Melting Points : Compounds with rigid aromatic systems (e.g., benzisoxazol in ) exhibit higher decomposition temperatures (>250°C), while simpler triazoles melt at lower temperatures (123–183°C) .
- Spectral Consistency : Methyl groups on the triazole ring resonate at δ ~2.3–2.6 ppm in 1H-NMR, while aryl protons appear between δ 7.2–8.1 ppm .
Key Observations :
Research Needs :
- Target-specific assays to evaluate the impact of the 3-chloro-4-methylphenyl and 4-ethylphenyl groups on potency.
- ADME studies to compare solubility and metabolic stability with analogs.
Q & A
Q. What are the optimized synthetic routes for 1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by functional group substitutions. For this compound:
- Step 1: Prepare the azide precursor (e.g., 3-chloro-4-methylphenyl azide) and alkyne (e.g., 4-ethylphenyl propargyl amine) for CuAAC. Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in solvents like DMF or THF at 60–80°C .
- Step 2: Introduce the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Step 3: Purify intermediates using column chromatography and characterize via NMR (¹H/¹³C) and MS for structural validation .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.6 ppm), and triazole protons (δ 8.1–8.3 ppm). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and triazole carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 340.81 (calculated for C₁₈H₁₇ClN₄O) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~2100 cm⁻¹ (triazole ring) .
Q. What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Anticancer Activity: Use MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
- Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Enzyme Inhibition: Assess inhibition of COX-2 or kinases using fluorometric assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed to enhance bioactivity?
Methodological Answer:
- Modify Substituents: Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to evaluate effects on cytotoxicity .
- Bioisosteric Replacement: Substitute the triazole ring with oxadiazole or imidazole to study binding affinity changes .
- Quantitative SAR (QSAR): Use computational tools (e.g., Schrödinger’s Maestro) to model logP, polar surface area, and steric effects on activity .
Q. How can contradictory data in biological activity reports be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Dose-Response Curves: Perform multi-concentration testing (e.g., 0.1–100 µM) to identify non-linear effects .
- Mechanistic Studies: Use RNA-seq or proteomics to identify off-target pathways that may explain discrepancies .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with proteins (e.g., EGFR kinase). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Discovery Studio .
- ADMET Prediction: Tools like SwissADME predict oral bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
